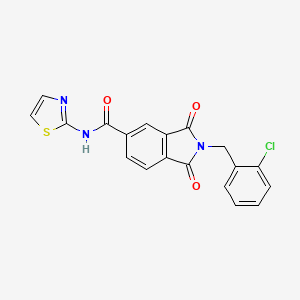

2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14801059

Molecular Formula: C19H12ClN3O3S

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H12ClN3O3S |

|---|---|

| Molecular Weight | 397.8 g/mol |

| IUPAC Name | 2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |

| Standard InChI | InChI=1S/C19H12ClN3O3S/c20-15-4-2-1-3-12(15)10-23-17(25)13-6-5-11(9-14(13)18(23)26)16(24)22-19-21-7-8-27-19/h1-9H,10H2,(H,21,22,24) |

| Standard InChI Key | QQHPETSOUSMJBT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl |

Introduction

Structural and Chemical Properties

Molecular Composition and Key Features

The compound’s 1,3-dioxoisoindole moiety contributes to its planar aromatic structure, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing reactivity. The 2-chlorobenzyl group provides steric bulk and electronic effects, influencing solubility and binding affinity.

Spectral and Physicochemical Data

Limited experimental data are available, but computational models suggest:

-

UV-Vis Absorption: Likely absorbance in the 250–350 nm range due to aromatic π-π* transitions.

-

NMR Signatures: Distinct signals for the thiazole protons (δ 6.5–7.5 ppm) and chlorobenzyl aromatic protons (δ 7.2–7.8 ppm) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of this compound typically involves:

-

Core Formation: Construction of the 1,3-dioxoisoindole framework via cyclization reactions.

-

Thiazole Introduction: Coupling of the thiazole-2-amine moiety to the isoindole core.

-

Chlorobenzyl Substitution: Alkylation or Friedel-Crafts-type reactions to attach the 2-chlorobenzyl group .

Key Reagents and Conditions

Optimal yields depend on solvent polarity and temperature control. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures between 60–100°C are often employed.

Biological Activity and Applications

Mechanistic Insights

Comparative Analysis with Structurally Related Compounds

Challenges and Future Directions

-

Synthetic Optimization: Scalability of multi-step synthesis requires further refinement.

-

Biological Profiling: In vitro assays for specific targets (e.g., HDACs, kinases) are needed.

-

Structure-Activity Relationships (SAR): Modifying the chlorobenzyl or thiazole groups may enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume